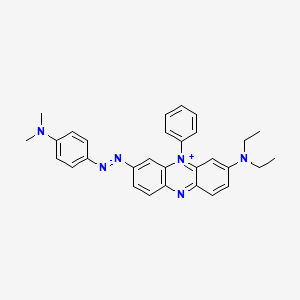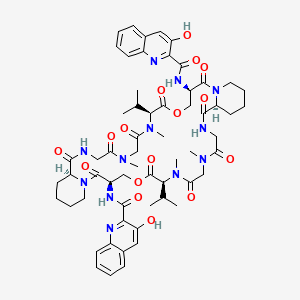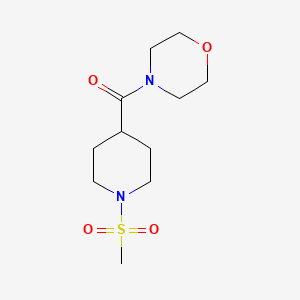![molecular formula C14H11N3OS B1212604 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone CAS No. 89374-39-0](/img/structure/B1212604.png)
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone
Vue d'ensemble
Description
2-(4-methylanilino)-4-pyrido[3,2-e][1,3]thiazinone is a substituted aniline.
Applications De Recherche Scientifique
Anticonvulsant Activities
Research into the anticonvulsant activities of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives, which include compounds structurally similar to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone, has demonstrated potential for these compounds in suppressing seizures. These derivatives act as AMPA receptor antagonists, showing significant inhibitory activity against neurotoxicity induced by kainate in rat hippocampal cultures. Moreover, some analogs have exhibited potent effects in suppressing maximal electroshock seizures in mice following oral administration (Inami et al., 2015).
Synthesis and Antimicrobial Activity
2-thioxo-pyrido[2,3-d]pyrimidinone, a compound related to this compound, has been synthesized and its derivatives have shown antimicrobial properties. These derivatives include pyridopyrimido[2,1-b][1,3,5]thiadiazinones and pyridopyrimido[2,1-b][1,3]thiazinones, which have demonstrated inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria (Zaki et al., 2017).
Chemical Synthesis and Structural Studies
The synthesis and properties of new derivatives of pyrido[3,2-e]-1,3-thiazino[3,2-a]-s-triazine, which are closely related to this compound, have been investigated. These studies have focused on the condensation of specific esters with formaldehyde and primary amines, leading to the formation of novel heterocyclic systems (Śladowska et al., 1985).
Potential HIV-1 Reverse Transcriptase Inhibition
Compounds similar to this compound have been studied for their potential to inhibit HIV-1 reverse transcriptase. These studies have identified specific structural preferences for maximal potency against HIV-1, demonstrating the potential therapeutic value of these compounds in treating HIV (Hargrave et al., 1991).
Synthesis of Anticancer Agents
The synthesis of novel heterocyclic systems that are structurally related to this compound has also been explored for their potential antitumor activity. A new class of antineoplastic agents, 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, have shown promising results in vitro and in vivo on various experimental tumor models, indicating the potential application of related compounds in cancer treatment (Nguyen et al., 1990).
Propriétés
Numéro CAS |
89374-39-0 |
|---|---|
Formule moléculaire |
C14H11N3OS |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
2-(4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-6-10(7-5-9)16-14-17-12(18)11-3-2-8-15-13(11)19-14/h2-8H,1H3,(H,16,17,18) |
Clé InChI |
UHVSTJKUHPUVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)





![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)





![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)
